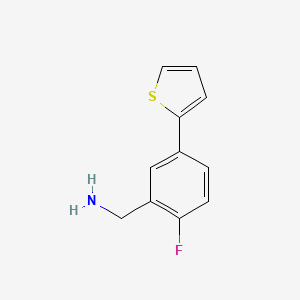(2-Fluoro-5-(thiophen-2-yl)phenyl)methanamine
CAS No.: 1247525-76-3
Cat. No.: VC3186983
Molecular Formula: C11H10FNS
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1247525-76-3 |
|---|---|
| Molecular Formula | C11H10FNS |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | (2-fluoro-5-thiophen-2-ylphenyl)methanamine |
| Standard InChI | InChI=1S/C11H10FNS/c12-10-4-3-8(6-9(10)7-13)11-2-1-5-14-11/h1-6H,7,13H2 |
| Standard InChI Key | DCSYIJYDGAESAB-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=CC(=C(C=C2)F)CN |
| Canonical SMILES | C1=CSC(=C1)C2=CC(=C(C=C2)F)CN |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
The compound consists of three key structural components:
-
A phenyl ring with fluorine substitution at the 2-position
-
A thiophene ring attached at the 5-position of the phenyl ring
-
A methylamine group (-CH2NH2) attached to the phenyl ring
This arrangement creates a molecule with distinct electronic distribution and spatial orientation that influences its chemical reactivity and binding affinity to biological targets. The thiophene ring, being a five-membered aromatic heterocycle containing a sulfur atom, contributes to the compound's ability to participate in various non-covalent interactions with biological targets.
Physicochemical Properties
The physicochemical properties of (2-Fluoro-5-(thiophen-2-yl)phenyl)methanamine are largely influenced by its structural components:
| Property | Value/Characteristic | Significance |
|---|---|---|
| Molecular Formula | C11H10FNS | Defines elemental composition |
| Molecular Weight | 207.27 g/mol | Influences pharmacokinetic behavior |
| LogP (estimated) | Moderate lipophilicity | Affects membrane permeability |
| Hydrogen Bond Donors | Primary amine group | Important for target binding |
| Hydrogen Bond Acceptors | F atom, S atom, N atom | Facilitates molecular recognition |
| Rotatable Bonds | Limited | Affects conformational flexibility |
The presence of the fluorine atom in the structure is particularly significant as it enhances metabolic stability and potentially improves bioavailability—characteristics that are highly desirable in drug development. The compound's moderate lipophilicity, contributed by both the aromatic rings and the fluorine substitution, likely influences its absorption and distribution properties in biological systems.
Synthesis Methods and Chemical Reactions
Alternative Synthetic Approaches
Alternative approaches might involve:
-
Direct functionalization of 2-fluorobenzaldehyde with thiophene followed by conversion to the amine
-
Synthesis via organometallic intermediates
-
Construction of the thiophene ring after establishing the fluorinated benzylamine skeleton
Research on related compounds suggests that the choice of synthetic route significantly impacts yield, purity, and scalability of production .
Biological and Pharmacological Properties
Pharmacological Activities Associated with Structural Elements
The thiophene ring present in the compound is associated with numerous pharmacological activities. Compounds containing thiophene moieties have demonstrated:
-
Anticancer properties through various mechanisms including apoptosis induction
-
Anti-inflammatory effects via modulation of inflammatory pathways
-
Antimicrobial activity against various pathogens
-
Antihypertensive and anti-atherosclerotic effects
The fluorine substitution on the phenyl ring likely enhances the compound's metabolic stability and may improve its pharmacokinetic profile. Fluorinated compounds often exhibit:
-
Increased lipophilicity, enhancing membrane permeability
-
Reduced metabolism, potentially leading to prolonged activity
-
Altered electronic properties that can influence binding to target proteins
Research Findings and Applications
Structure-Activity Relationships
Structure-activity relationship studies on related compounds reveal important insights:
-
The position and nature of substituents on the phenyl ring significantly impact biological activity
-
Replacement of bromo groups with thiophene moieties has been shown to increase inhibitory activity by approximately 15-fold in certain cases
-
The presence of a fluorine atom can enhance binding affinity and metabolic stability
-
The thiophene ring orientation and position relative to the phenyl ring influences target selectivity
These findings suggest that (2-Fluoro-5-(thiophen-2-yl)phenyl)methanamine may possess unique biological activities that are determined by its specific structural arrangement.
Comparison with Similar Compounds
Structural Analogues
Several structural analogues of (2-Fluoro-5-(thiophen-2-yl)phenyl)methanamine exist, differing in the position of substitution, nature of functional groups, or arrangement of structural elements. Notable examples include:
-
1-[3-Fluoro-4-(thiophen-2-yl)phenyl]methanamine, which differs in the positioning of the fluorine and thiophene substituents
-
Compounds with varying substituents at the para-position of the phenyl ring, including tert-butyl, thiophene-3-yl, and furan-3-yl groups
-
Derivatives with additional functional groups such as hydroxymethyl or halogen substituents
Comparative Activities
Structure-activity relationship studies have revealed interesting patterns when comparing the activities of these structural analogues:
-
Compounds with thiophene-3-yl groups showed approximately 15-fold increased activity against certain targets compared to compounds with bromo groups
-
Furan-3-yl substituted analogues demonstrated approximately 20-fold increased activity
-
The position of the fluorine atom significantly impacts biological activity, with specific positioning leading to enhanced potency
These comparisons highlight the critical role of subtle structural modifications in determining biological activity and provide valuable insights for designing more potent and selective compounds based on the (2-Fluoro-5-(thiophen-2-yl)phenyl)methanamine scaffold.
Future Research Directions
Emerging Applications
Emerging research suggests that compounds with similar structural features may have applications in:
-
Development of anticancer agents that target specific signaling pathways
-
Design of anti-inflammatory drugs with improved selectivity profiles
-
Creation of antimicrobial agents to address resistance challenges
-
Exploration as research tools for probing specific biological mechanisms
The unique combination of a fluorinated phenyl ring and thiophene moiety in (2-Fluoro-5-(thiophen-2-yl)phenyl)methanamine positions it as a compound of interest for diverse applications in medicinal chemistry and pharmaceutical research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume